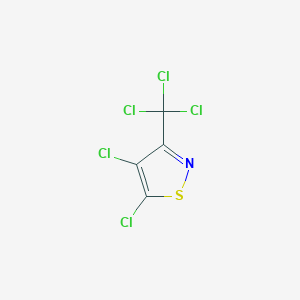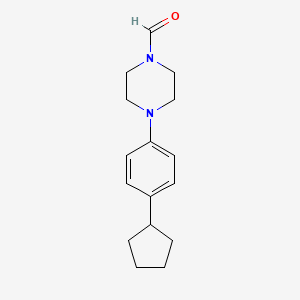
Tetracontatrien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It consists of 40 carbon atoms, 74 hydrogen atoms, and one oxygen atom . This compound is notable for its long carbon chain and multiple double bonds, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracontatrien-3-one typically involves the use of long-chain alkenes and specific catalysts to facilitate the formation of the desired product. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracontatrien-3-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated alkanes .
Applications De Recherche Scientifique
Tetracontatrien-3-one has several applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain alkenes and their reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Tetracontatrien-3-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses. The compound’s long carbon chain and multiple double bonds allow it to interact with various biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracontane: A saturated hydrocarbon with the formula C₄₀H₈₂.
Tetracontene: An unsaturated hydrocarbon with one double bond.
Tetracontadiene: An unsaturated hydrocarbon with two double bonds
Uniqueness
Tetracontatrien-3-one is unique due to its three double bonds and the presence of a ketone functional group. This combination of features makes it more reactive and versatile compared to its saturated and less unsaturated counterparts. Its unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
117696-16-9 |
|---|---|
Formule moléculaire |
C40H74O |
Poids moléculaire |
571.0 g/mol |
Nom IUPAC |
tetraconta-1,4,6-trien-3-one |
InChI |
InChI=1S/C40H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40(41)4-2/h4,36-39H,2-3,5-35H2,1H3 |
Clé InChI |
XHMFVBGZKICWPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
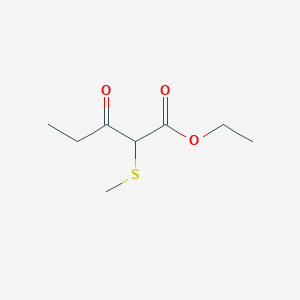
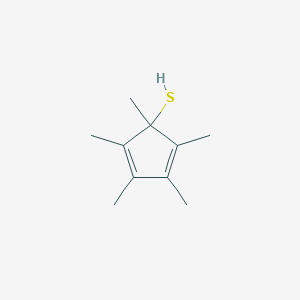
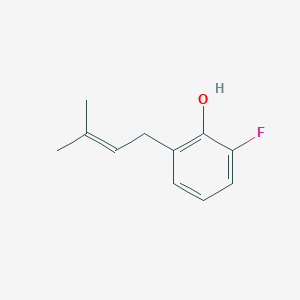
![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)

![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)

